molecular formula C12H9F2N3O B10944112 7-(Difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine

7-(Difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B10944112
M. Wt: 249.22 g/mol
InChI Key: DFRPIAIRPHPMNL-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a difluoromethyl group, a furan ring, and a pyrazolo[1,5-a]pyrimidine core, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone. These reactions typically require the presence of a base and are carried out under anhydrous conditions to prevent hydrolysis.

    Attachment of the Furan Ring: The furan ring can be attached to the pyrazolo[1,5-a]pyrimidine core through cross-coupling reactions such as Suzuki or Heck coupling. These reactions often require the use of palladium catalysts and appropriate ligands to achieve high yields.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for higher efficiency and yield. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

7-(Difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides, nucleophilic reagents like amines or thiols.

Major Products Formed

Scientific Research Applications

7-(Difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-(Difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Trifluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine
  • 7-(Difluoromethyl)-5-(thiophen-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine
  • 7-(Difluoromethyl)-5-(furan-2-yl)-2-ethylpyrazolo[1,5-a]pyrimidine

Uniqueness

7-(Difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability

Properties

Molecular Formula

C12H9F2N3O

Molecular Weight

249.22 g/mol

IUPAC Name

7-(difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H9F2N3O/c1-7-5-11-15-8(10-3-2-4-18-10)6-9(12(13)14)17(11)16-7/h2-6,12H,1H3

InChI Key

DFRPIAIRPHPMNL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1)C3=CC=CO3)C(F)F

Origin of Product

United States

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